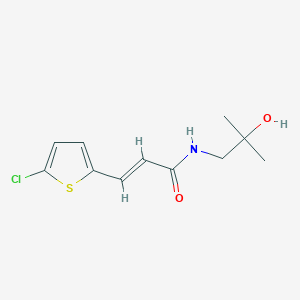![molecular formula C13H15NO5S B7589324 4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589324.png)
4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid, also known as DTNB, is a chemical compound that is widely used in scientific research. It is a yellow, water-soluble powder that is commonly used as a reagent in biochemical assays. DTNB is used to measure the concentration of sulfhydryl groups in proteins, which is an important indicator of protein structure and function.
作用機序
4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid reacts with sulfhydryl groups in proteins to produce a yellow-colored compound called 5-thio-2-nitrobenzoic acid (TNB). The reaction is based on the reduction of the disulfide bond in 4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid by the sulfhydryl group, which results in the formation of TNB. The reaction is reversible and can be monitored spectrophotometrically at 412 nm.
Biochemical and Physiological Effects:
4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid is a potent inhibitor of the enzyme acetylcholinesterase, which plays an important role in the nervous system by breaking down the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can cause a range of physiological effects, including muscle spasms, seizures, and respiratory failure.
実験室実験の利点と制限
4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid is a widely used reagent in biochemical assays due to its high sensitivity and specificity for sulfhydryl groups. It is also relatively inexpensive and easy to use. However, 4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid has some limitations, including its potential for interfering with other assays that use similar wavelengths, and its potential for reacting with other compounds in the sample.
将来の方向性
There are several areas of research that could benefit from further investigation of 4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid. One area is the development of new assays that use 4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid to measure the activity of enzymes that contain sulfhydryl groups. Another area is the use of 4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid in studies of oxidative stress and its role in various disease states. Finally, there is potential for the use of 4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid in the development of new drugs that target sulfhydryl-containing enzymes.
合成法
4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid can be synthesized by reacting 2-methyl-4-nitrobenzoic acid with thionyl chloride to produce 2-methyl-4-chlorobenzoic acid. The 2-methyl-4-chlorobenzoic acid is then reacted with sodium hydrosulfide to produce 4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid.
科学的研究の応用
4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid is commonly used in biochemical assays to measure the concentration of sulfhydryl groups in proteins. Sulfhydryl groups are important for protein structure and function, and changes in their concentration can indicate changes in protein activity. 4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid is also used in enzyme assays to measure the activity of enzymes that contain sulfhydryl groups. In addition, 4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid is used in studies of oxidative stress, as it can react with reactive oxygen species to produce a yellow color that can be measured spectrophotometrically.
特性
IUPAC Name |
4-[(1,1-dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-8-6-10(2-3-11(8)13(16)17)14-12(15)9-4-5-20(18,19)7-9/h2-3,6,9H,4-5,7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVLSJWCZJUTED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCS(=O)(=O)C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7589246.png)

![3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide](/img/structure/B7589258.png)
![4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7589264.png)
![4-[4-(Aminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7589277.png)
![[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B7589297.png)

![[4-(Aminomethyl)piperidin-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B7589305.png)
![[1-[1-(4-Fluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589308.png)
![[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone](/img/structure/B7589316.png)

![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589345.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7589353.png)
![2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7589356.png)